molecular formula C26H22N2O5 B2400806 Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate CAS No. 1206990-45-5

Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate

Cat. No.: B2400806
CAS No.: 1206990-45-5
M. Wt: 442.471
InChI Key: URXPXEVXAICBNC-UHFFFAOYSA-N
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Description

Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with benzamido and methoxyphenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the benzamido and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl acetate group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the benzamido and methoxyphenyl groups can enhance its binding affinity to certain enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

Uniqueness

Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzamido and methoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-31-20-11-8-17(9-12-20)23-15-24(33-16-25(29)32-2)21-14-19(10-13-22(21)28-23)27-26(30)18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXPXEVXAICBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=C2)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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